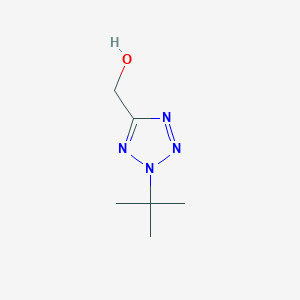

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol

Description

(2-tert-Butyl-2H-1,2,3,4-tetrazol-5-yl)methanol is a heterocyclic compound featuring a tetrazole ring substituted with a tert-butyl group at the 2-position and a hydroxymethyl group at the 5-position. Its molecular formula is C₆H₁₁N₄O, with a molecular weight of 156.19 g/mol (CAS: 1955524-36-3) . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of angiotensin II receptor antagonists (e.g., Losartan derivatives) .

Properties

IUPAC Name |

(2-tert-butyltetrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUPRICPWFJSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol typically involves the reaction of tert-butyl hydrazine with cyanogen azide, followed by hydrolysis. The reaction conditions often require a controlled temperature and the presence of a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the compound’s bioactivity is attributed to its ability to interact with biological macromolecules, potentially disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol with structurally related tetrazole and heterocyclic derivatives:

Key Comparisons

Structural Variations and Physicochemical Properties Substituent Effects: The tert-butyl group in (2-tert-butyl-2H-tetrazol-5-yl)methanol increases lipophilicity (logP ~2.5 estimated) compared to the ethyl analog (logP ~1.8) . This enhances membrane permeability but reduces aqueous solubility. Heterocycle Core: Replacing tetrazole with oxadiazole (as in ) eliminates the tetrazole’s acidic proton (pKa ~4–5 for tetrazoles vs. ~8–10 for oxadiazoles), altering reactivity in metal coordination or hydrogen bonding . Pharmacological Relevance: Losartan derivatives () demonstrate the importance of tetrazole rings in angiotensin receptor binding. However, (2-tert-butyl-2H-tetrazol-5-yl)methanol lacks the biphenyl and imidazole moieties critical for Losartan’s activity, limiting direct therapeutic use .

Synthetic Utility The hydroxymethyl group in (2-tert-butyl-2H-tetrazol-5-yl)methanol allows functionalization via esterification or etherification, making it versatile for prodrug design . In contrast, Losartan’s complex structure requires multi-step synthesis, including Suzuki couplings and tetrazole protection . Simpler analogs like (1H-tetrazol-5-yl)methanol (CAS: 80251-76-9) are easier to synthesize but lack the steric protection of tert-butyl, leading to instability under acidic conditions .

Thermal and Chemical Stability

- The tert-butyl group enhances thermal stability, with decomposition temperatures likely exceeding 200°C (analogous to Irbesartan’s melting point of 180–181°C, ). Unsubstituted tetrazoles decompose at lower temperatures (~150°C) due to ring instability .

Commercial Availability and Cost (2-Ethyl-2H-tetrazol-5-yl)methanol is priced at €654.00/50 mg (), while tert-butyl derivatives are likely more expensive due to synthetic complexity. Losartan’s bulk pricing reflects its established clinical use .

Biological Activity

(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol is a tetrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a tert-butyl group and a hydroxymethyl group attached to the tetrazole ring, which contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂N₄O

- Molecular Weight : 156.19 g/mol

- CAS Number : 1955524-36-3

The compound belongs to the class of tetrazoles, which are known for their diverse reactivity and applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal activities . In various studies, it has shown effectiveness against a range of pathogenic microorganisms. The mechanism of action is believed to involve disruption of cellular processes through interactions with biological macromolecules.

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The compound was tested using agar well diffusion methods, showing a clear zone of inhibition at specific concentrations.

- Antifungal Activity : Another investigation focused on the antifungal properties of this compound against common fungal pathogens. Results indicated effective inhibition of fungal growth, suggesting potential applications in treating fungal infections.

The bioactivity of this compound can be attributed to its ability to act as a ligand. It forms coordination complexes with metal ions that exhibit unique catalytic properties. Additionally, the compound's interactions with biological macromolecules may disrupt essential cellular functions leading to antimicrobial effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine | Contains an amine group instead of a hydroxymethyl group | Enhanced basicity due to the amine functionality |

| 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | Contains a carboxylic acid group | Potentially greater acidity and hydrogen bonding capabilities |

| 1,4-bis(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)buta-1,3-diyne | More complex structure featuring two tetrazole rings | Increased complexity may lead to diverse reactivity patterns |

Applications in Drug Development

Given its bioactive properties and mechanisms of action, this compound is being explored for potential applications in drug development. Its antimicrobial characteristics make it a candidate for further research in creating new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.